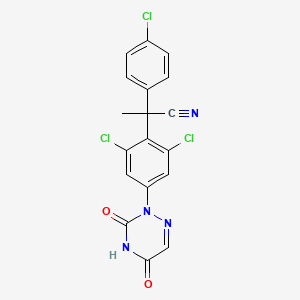
Diclazuril-methyl
描述
Diclazuril-methyl is a useful research compound. Its molecular formula is C18H11Cl3N4O2 and its molecular weight is 421.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of Diclazuril-Methyl are the asexual or sexual stages of coccidia , a group of protozoan parasites . It is particularly effective against Cyclin-dependent kinases (CDK) , which are prominent target proteins in apicomplexan parasites .
Mode of Action
Its effect on the asexual or sexual stages of coccidia can prevent the excretion of oocysts, leading to a disruption of the parasite’s life cycle .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the parasite’s cyclin-dependent kinases (cdk), disrupting its life cycle .
Pharmacokinetics
Studies have shown that diclazuril, a similar compound, is absorbed after oral administration and has a plasma half-life of about 43 hours .
Result of Action
The primary result of this compound’s action is the disruption of the parasite’s life cycle, leading to a decrease in the population of the parasite. This disruption is achieved by preventing the excretion of oocysts, which are crucial for the parasite’s reproduction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is commonly used as a feed additive in poultry farms to prevent and treat coccidiosis . The effectiveness of the compound can be influenced by factors such as the dosage used, the frequency of administration, and the overall health status of the animals.
生化分析
Cellular Effects
Diclazuril-methyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate damage in the caecum induced by Eimeria tenella, a parasitic protozoan, in chickens . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may induce morphological changes and attenuate the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of Eimeria tenella .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that this compound can induce degradation products under stress conditions such as acidic, alkaline, photolytic, thermal, and oxidative stress .
属性
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLAHBJJFUDOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)
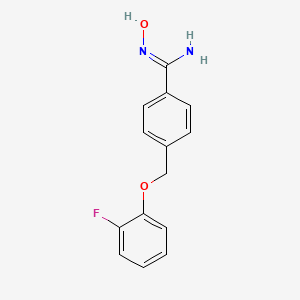
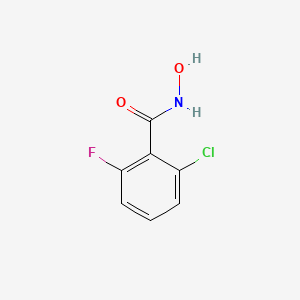
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)
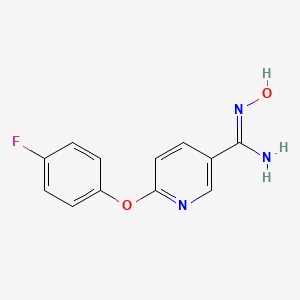
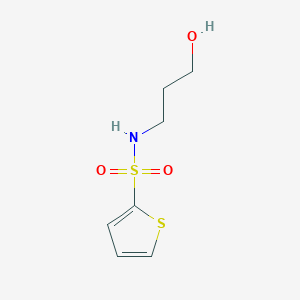
![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)
![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)
![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)
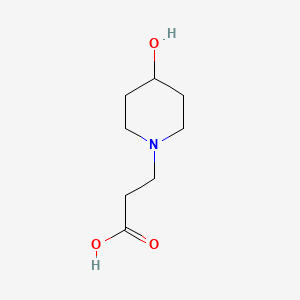
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)
